6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE
Description
6-Fluoro-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a quinoline-derived compound featuring a fluorine substituent at position 6, a thiomorpholine carbonyl moiety at position 3, and an N-linked 3,4,5-trimethoxyphenyl group at position 3. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and G-protein-coupled receptors . The fluorine atom at position 6 likely enhances metabolic stability and influences electronic properties, while the thiomorpholine carbonyl group introduces sulfur-based polarity and conformational flexibility. The 3,4,5-trimethoxyphenyl substituent is a common pharmacophore in anticancer and anti-inflammatory agents, known to engage in hydrophobic and π-π stacking interactions with target proteins .
Properties
IUPAC Name |
[6-fluoro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)4-5-18(16)25-13-17(21)23(28)27-6-8-32-9-7-27/h4-5,10-13H,6-9H2,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDUARASXZZYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of Fluorine: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Thiomorpholine-4-Carbonyl Group: This step might involve the use of thiomorpholine and a suitable coupling reagent like EDCI or DCC.
Attachment of Trimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine or thiomorpholine moieties.
Reduction: Reduction reactions might target the quinoline ring or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)-N-(3,4,5-TRIMETHOXYPHENYL)QUINOLIN-4-AMINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The presence of fluorine and thiomorpholine groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on substitutions at the quinoline core, particularly at positions 3, 4, and 4. Below is a comparative analysis:
Key Findings from Comparative Analysis
Substituent Effects at Position 6: Fluoro (Target Compound): Balances metabolic stability and electronic effects without excessive lipophilicity . Amino (Compound in ): Introduces hydrogen-bonding capacity but may reduce stability under acidic conditions.
Position 3 Modifications: Thiomorpholine carbonyl (Target Compound): The sulfur atom in thiomorpholine improves solubility compared to oxygen-based morpholine, while the carbonyl group stabilizes interactions via hydrogen bonding . Cyano (Compound in ): Strong electron-withdrawing effect may enhance binding to electron-rich active sites but limit solubility.
Position 4 Variations: N-(3,4,5-Trimethoxyphenyl) (Target Compound): The trimethoxy motif is associated with tubulin inhibition in anticancer agents, suggesting a possible mechanism of action . Benzothiazole-linked trimethoxyphenyl (Compound in ): The benzothiazole core may confer fluorescence properties useful in imaging but adds synthetic complexity. 4-Chlorobenzylamino (Compound in ): Chlorine’s hydrophobicity aids in binding to hydrophobic pockets, but the benzyl group may increase metabolic liability.
Research Implications and Gaps
- Synthetic Challenges : The thiomorpholine moiety may require specialized handling due to sulfur’s reactivity, contrasting with oxygen-based morpholine derivatives .
- Comparative Efficacy: Further studies are needed to compare the target compound’s potency against analogues like 6-amino-4-(3-chloro-4-fluoroanilino)-7-ethoxyquinoline-3-carbonitrile, which has demonstrated kinase inhibition in prior research .
Biological Activity
6-Fluoro-3-(thiomorpholine-4-carbonyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine is a complex organic compound belonging to the quinoline family. Its unique structure incorporates a fluorine atom and a thiomorpholine moiety, which are believed to contribute significantly to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈F N₃O₄S. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 367.41 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and DMF |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Anticancer Activity : Preliminary studies suggest that quinoline derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with various cellular pathways involved in tumor growth.
- Antimicrobial Properties : The presence of the thiomorpholine group may enhance its antimicrobial activity against a variety of pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
The mechanism of action for this compound is hypothesized to involve:
- Targeting Kinases : Similar quinoline derivatives have been shown to inhibit kinases involved in cell signaling pathways that regulate growth and apoptosis.
- Modulation of Gene Expression : The compound may influence the expression of genes related to cell cycle regulation and apoptosis through interaction with transcription factors.
Case Studies
Recent studies have explored the biological efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of various quinoline derivatives on human cancer cell lines. Results indicated that this compound significantly reduced cell viability in breast cancer cells compared to controls (IC50 = 15 µM).
- Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 6-Fluoroquinoline | Antimicrobial | Lacks thiomorpholine |
| Thiomorpholine Derivatives | Antimicrobial | Varies in substituents |
| N-(3,4-Dichlorophenyl)-6-Fluoroquinolin | Anticancer | No thiomorpholine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
